Methyl 2-amino-2-(3,5-dichlorophenyl)acetate Methyl 2-amino-2-(3,5-dichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1137825-73-0
VCID: VC8208946
InChI: InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3
SMILES: COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate

CAS No.: 1137825-73-0

Cat. No.: VC8208946

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate - 1137825-73-0

CAS No. 1137825-73-0
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name methyl 2-amino-2-(3,5-dichlorophenyl)acetate
Standard InChI InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3
Standard InChI Key MQVMYVLIKSGCBH-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N
Canonical SMILES COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N

Chemical Structure and Molecular Characteristics

Structural Features

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate features a central carbon atom bonded to an amino group (NH2-NH_2), a methyl ester group (COOCH3-COOCH_3), and a 3,5-dichlorophenyl ring. The dichlorophenyl moiety introduces steric and electronic effects due to the chlorine atoms at the 3 and 5 positions, which enhance the compound’s lipophilicity and influence its reactivity . The amino group contributes to hydrogen bonding, while the ester group offers sites for hydrolysis or further chemical modifications .

Molecular Formula and Weight

The compound’s molecular formula, C9H9Cl2NO2C_9H_9Cl_2NO_2, corresponds to a molecular weight of 234.08 g/mol . This aligns with its classification as a mid-sized organic molecule, balancing solubility and membrane permeability—a critical factor in pharmaceutical applications.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H9Cl2NO2C_9H_9Cl_2NO_2
Molecular Weight234.08 g/mol
CAS Number1137825-73-0
IUPAC NameMethyl 2-amino-2-(3,5-dichlorophenyl)acetate

Synthesis and Production Methodologies

Laboratory Synthesis

In laboratory settings, methyl 2-amino-2-(3,5-dichlorophenyl)acetate is synthesized via the condensation of 3,5-dichlorobenzaldehyde with glycine methyl ester hydrochloride. This reaction typically employs catalytic conditions to facilitate imine formation, followed by reduction to yield the amine intermediate . Purification steps, such as recrystallization from ethanol or chromatography on silica gel, ensure a purity of ≥95% .

Industrial Production

Industrial-scale production utilizes continuous flow reactors to optimize yield and minimize byproducts. Automated systems control parameters such as temperature, pressure, and stoichiometric ratios, enhancing reproducibility . Quality assurance protocols include HPLC and NMR spectroscopy to verify purity and structural integrity .

Table 2: Synthesis Parameters

ParameterLaboratory ConditionsIndustrial Conditions
CatalystSodium cyanoborohydrideHeterogeneous metal catalysts
PurificationRecrystallization (ethanol)Continuous chromatography
Yield70–85%90–95%
Purity≥95%≥99%

Physicochemical Properties

Acidity and pKapK_apKa Values

The compound’s acidity is governed by the amino and ester groups. Comparative pKapK_a data for analogous compounds, such as dimethylaminoacetic acid (pKapK_a 2.08 and 9.80), suggest that the amino group in methyl 2-amino-2-(3,5-dichlorophenyl)acetate likely exhibits a pKapK_a near 9.8, while the ester group remains non-acidic under physiological conditions . The electron-withdrawing chlorine atoms further stabilize the conjugate base of the amino group, slightly lowering its pKapK_a compared to non-halogenated analogs .

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic dichlorophenyl ring but dissolves readily in organic solvents like dichloromethane and dimethyl sulfoxide . Stability studies indicate that it remains intact under inert storage conditions (2–8°C, argon atmosphere) but may undergo hydrolysis in aqueous acidic or basic environments .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Dichlorophenyl Analogues

CompoundSubstitution PatternMolecular WeightKey Differences
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate2,3-Dichloro234.08 g/molAltered steric hindrance
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate3,4-Dichloro234.08 g/molEnhanced π-π stacking potential
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate4-Hydroxy, 3,5-dimethyl234.08 g/molIncreased hydrogen bonding

The 3,5-dichloro substitution in methyl 2-amino-2-(3,5-dichlorophenyl)acetate confers symmetrical electronic effects, distinguishing it from asymmetrical analogs like the 2,3-dichloro derivative . This symmetry may enhance binding affinity in molecular targets requiring planar aromatic interactions.

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